Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a morpholine ring and a trimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride typically involves the reaction of 2-(4-morpholinylmethyl)phenol with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamic acid ester moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The morpholine ring can interact with various receptors, modulating their function and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-piperidinylmethyl)phenyl ester
- Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-pyrrolidinylmethyl)phenyl ester
Uniqueness
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
130533-78-7 |
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Molecular Formula |
C21H27ClN2O3 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl] N-(2,4,6-trimethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H26N2O3.ClH/c1-15-12-16(2)20(17(3)13-15)22-21(24)26-19-7-5-4-6-18(19)14-23-8-10-25-11-9-23;/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24);1H |
InChI Key |
LAWYVYOILOAEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)OC2=CC=CC=C2CN3CCOCC3)C.Cl |
Origin of Product |
United States |
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